![molecular formula C9H10N6O2S2 B2732322 3-[(2-甲基噻唑-5-基)磺酰基]苯甲酰基硫代胺 CAS No. 1501820-82-1](/img/structure/B2732322.png)

3-[(2-甲基噻唑-5-基)磺酰基]苯甲酰基硫代胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

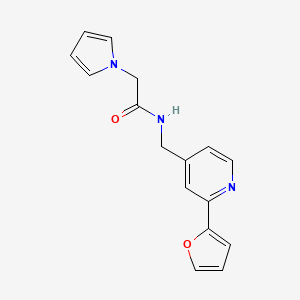

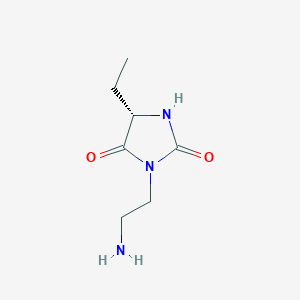

3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide is a chemical compound with the molecular formula C9H10N6O2S2 and a molecular weight of 298.34 . It is not intended for human or veterinary use and is available for research use only.

Synthesis Analysis

The synthesis of tetrazole derivatives, such as 3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide, has been a topic of interest in organic chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Molecular Structure Analysis

The molecular structure of 3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide is defined by its molecular formula, C9H10N6O2S2 . The average mass is 298.345 Da and the monoisotopic mass is 298.030670 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(2-Methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide include its molecular formula C9H10N6O2S2 and a molecular weight of 298.34 .科学研究应用

Angiotensin II Receptor Blockers (ARBs)

Tetrazoles, including losartan and candesartan, are commonly used as angiotensin II receptor blockers (ARBs). These medications play a crucial role in managing hypertension and cardiovascular diseases by blocking the effects of angiotensin II, a potent vasoconstrictor. The compound’s tetrazole moiety contributes to its ARB activity .

Anticancer Agents

Research suggests that 3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide derivatives exhibit promising anticancer properties. These compounds may interfere with cancer cell growth, induce apoptosis, and inhibit tumor progression. Further studies are ongoing to explore their potential as targeted therapies .

Antimicrobial Activity

The sulfamoyl group in this compound is associated with antimicrobial effects. Researchers have investigated its activity against bacteria, fungi, and other pathogens. The compound’s unique structure may provide a basis for developing novel antimicrobial agents .

Metal Complexes and Coordination Chemistry

The sulfur atom in the benzothioamide ring allows for coordination with metal ions. Scientists have explored the synthesis of metal complexes using this compound as a ligand. These complexes could find applications in catalysis, materials science, and bioinorganic chemistry .

Biological Probes and Imaging Agents

Due to its distinctive structure, 3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide can serve as a biological probe or imaging agent. Researchers have investigated its use in fluorescence-based assays, cellular imaging, and drug delivery systems .

Materials Science and Organic Synthesis

The compound’s tetrazole and sulfamoyl moieties make it an interesting building block for organic synthesis. Chemists have utilized it to create functionalized materials, such as polymers, dendrimers, and supramolecular assemblies. Its versatility contributes to its relevance in materials science .

属性

IUPAC Name |

3-[(2-methyltetrazol-5-yl)sulfamoyl]benzenecarbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N6O2S2/c1-15-12-9(11-14-15)13-19(16,17)7-4-2-3-6(5-7)8(10)18/h2-5H,1H3,(H2,10,18)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCJIKNKBUNQBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)NS(=O)(=O)C2=CC=CC(=C2)C(=S)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N6O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-(2-methyl-2H-tetrazol-5-yl)sulfamoyl)benzothioamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[2-[(3-methoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate](/img/structure/B2732239.png)

![N-(4-tert-butylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B2732246.png)

![2-Methylpropyl 5-[4-(dimethylamino)phenyl]-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2732254.png)

![N-(4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2732257.png)

![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2732258.png)

![4-(((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)-2-methylthiazole](/img/structure/B2732261.png)

![N-[(5-chloropyrazin-2-yl)methyl]-3-(2-methylpropyl)-1,2,4-thiadiazol-5-amine](/img/structure/B2732262.png)